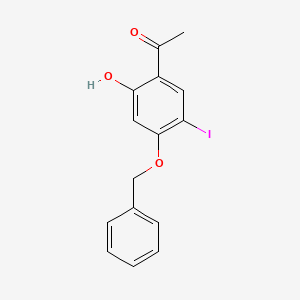

1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone

Description

Properties

Molecular Formula |

C15H13IO3 |

|---|---|

Molecular Weight |

368.17 g/mol |

IUPAC Name |

1-(2-hydroxy-5-iodo-4-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C15H13IO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |

InChI Key |

ICBWBHXIIIJUFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone (Precursor)

-

- 2-hydroxy-4-benzyloxyphenyl ethanone (0.10 mol)

- Benzyl bromide (0.10 mol)

- Potassium carbonate (0.10 mol)

- Acetone (solvent, 100 mL)

-

- The reactants are combined in acetone and refluxed at 50–60°C for 7 hours with continuous shaking.

- After cooling to room temperature, the reaction mixture is quenched with 100 mL cold water.

- The crude product is filtered, washed with water, and recrystallized from ethanol to yield pure 1-(4-benzyloxy-2-hydroxyphenyl)ethanone.

Iodination to Form 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone

-

- 1-(4-benzyloxy-2-hydroxyphenyl)ethanone (0.1 mol) dissolved in 100 mL ethanol

- Iodine granules (0.1 mol)

- Iodic acid (0.1 mol diluted in 4 mL distilled water)

- Stirring at 35–40°C for 30 minutes

- Reaction monitored by Thin Layer Chromatography (TLC)

- Quenching by pouring reaction mixture into ice

- Excess iodine removed by addition of saturated sodium bisulfite solution

-

- Iodine granules and ethanol are stirred for 15 minutes to form the reaction mixture.

- The iodic acid solution is slowly added to the mixture with continuous stirring.

- After completion (monitored by TLC), the mixture is cooled in an ice bath.

- Excess iodine is neutralized by sodium bisulfite.

- The product is filtered, washed multiple times with distilled water, and recrystallized from ethanol.

Reaction Scheme Summary and Conditions

| Step | Reactants / Reagents | Conditions | Reaction Time | Workup & Purification | Product Yield & Notes |

|---|---|---|---|---|---|

| 1 | 2-hydroxy-4-benzyloxyphenyl ethanone, benzyl bromide, K2CO3 | Reflux in acetone, 50–60°C | 7 hours | Quench with water, filter, recrystallize in ethanol | Pure 1-(4-benzyloxy-2-hydroxyphenyl)ethanone |

| 2 | 1-(4-benzyloxy-2-hydroxyphenyl)ethanone, iodine, iodic acid | Stir at 35–40°C, ethanol solvent | 30 minutes | Quench on ice, remove excess iodine with sodium bisulfite, filter, recrystallize ethanol | This compound |

Analytical and Monitoring Techniques

- Thin Layer Chromatography (TLC): Used to monitor the progress of iodination reaction.

- Recrystallization: Ethanol employed as solvent for purification to obtain crystalline product.

- Filtration and Washing: To remove impurities and residual reagents.

Additional Notes on Synthesis

- The iodination method is a key step and involves careful control of temperature (35–40°C) and reaction time (30 minutes) to achieve selective mono-iodination at the 5-position of the phenyl ring.

- Excess iodine is carefully removed to avoid contamination and side reactions.

- The use of iodic acid as an oxidizing agent in the iodination step ensures efficient electrophilic substitution.

- Recrystallization from ethanol enhances purity and yield of the final iodinated product.

Research Findings and Observations

- The described iodination method is reproducible and yields high-purity this compound.

- Reaction conditions such as temperature, solvent volume, and reagent molar ratios are critical for selective iodination.

- The compound’s purity and identity are confirmed by standard analytical techniques including TLC and recrystallization behavior.

- The iodinated product serves as a valuable intermediate for further synthetic transformations, such as chalcone derivatives and heterocyclic compounds, expanding its utility in pharmaceutical and medicinal chemistry research.

Chemical Reactions Analysis

1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone is an organic compound with a phenyl ethanone structure that includes a benzyloxy group, a hydroxy group, and an iodine atom attached to a phenyl ring. The presence of these functional groups significantly influences its chemical properties and potential applications in medicinal chemistry and materials science.

Potential Applications

This compound exhibits various biological activities and can potentially interact with molecular targets like enzymes or receptors, which may lead to the inhibition or activation of biological pathways. Research has indicated that halogenated phenolic compounds can show inhibitory effects on acetylcholinesterase and butyrylcholinesterase activities, suggesting potential implications in neuropharmacology.

Its unique structure makes it suitable for various applications:

- Medicinal Chemistry The compound's interactions with enzymes and receptors make it a subject of interest.

- Materials Science It is used due to its unique functional groups.

Structural Comparison

The uniqueness of this compound is evident when compared to similar compounds, particularly regarding the influence of its iodine substituent on its chemical behavior and potential applications in medicinal chemistry:

| Compound Name | Key Differences |

|---|---|

| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | Lacks the iodine atom, potentially affecting reactivity and biological activity |

| 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone | Similar structure but with iodine at a different position, influencing properties |

| 1-(4-(Benzyloxy)-2-hydroxy-3-bromophenyl)ethanone | Contains bromine instead of iodine, leading to different reactivity profiles |

| 1-(4-chloro-2-hydroxy-5-iodophenyl)ethanone | Substituted chlorine atom alters electronic properties and reactivity |

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and hydroxyl group facilitate binding to active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally similar hydroxyacetophenones:

Key Observations:

- Halogen Substitution : Replacing iodine with bromine (e.g., 5-Br analog) reduces molecular weight by ~47 g/mol and may alter bioactivity due to differences in electronegativity and bond strength .

- Nitro vs. Hydroxyl Groups : The nitro-substituted analog ([516526-40-2]) has a higher melting point (101–102°C) due to stronger intermolecular dipole interactions .

Biological Activity

1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone is a phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological interactions, supported by relevant case studies and research findings.

Structure and Properties

The compound features several functional groups, including a benzyloxy group , a hydroxy group , and an iodine atom attached to a phenyl ring. These structural elements significantly influence its chemical behavior and biological activity. The iodine atom enhances the compound's ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions to achieve the desired product. The synthetic pathways often focus on maintaining the integrity of the functional groups that are vital for its biological activity.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neuropharmacology. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .

Antifouling Activity

In studies focusing on antifouling properties, derivatives of similar structures have shown significant activity against barnacle larvae (Amphibalanus amphitrite). The presence of specific functional groups, such as the benzyloxy group in this compound, can modulate this activity. For example, compounds with bulky substituents at the para position displayed varying degrees of antifouling efficacy, indicating that steric factors play a crucial role .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Key Differences |

|---|---|

| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | Lacks iodine atom; potentially different reactivity and biological activity. |

| 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone | Iodine at a different position; influences properties and interactions. |

| 1-(4-(Benzyloxy)-2-hydroxy-3-bromophenyl)ethanone | Contains bromine instead of iodine; alters reactivity profiles. |

| 1-(4-chloro-2-hydroxy-5-iodophenyl)ethanone | Chlorine substitution alters electronic properties and reactivity. |

This table illustrates how variations in substituents can affect both chemical behavior and biological interactions.

Neuropharmacological Studies

In neuropharmacological contexts, halogenated phenolic compounds have been shown to inhibit AChE and BuChE effectively. For instance, studies have demonstrated that certain derivatives exhibit IC50 values indicating potent inhibition, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Antifouling Efficacy Studies

A study examining antifouling agents revealed that modifications to the aromatic ring could significantly enhance or diminish activity against barnacle larvae. The findings indicated that structural modifications influenced EC50 values, with some derivatives achieving low toxicity alongside high antifouling efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.